

A Methodological Guide to Determining the Aqueous Solubility of (2-(Aminomethyl)phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)methanol

Cat. No.: B150923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous solubility of a compound is a cornerstone physicochemical property, profoundly influencing its behavior in biological and chemical systems. For professionals in drug discovery and development, solubility data is not merely a number but a critical determinant of a compound's potential, impacting everything from oral bioavailability to formulation strategies.[\[1\]](#) This guide addresses **(2-(Aminomethyl)phenyl)methanol**, a compound for which public solubility data is not readily available.

Instead of a static data sheet, this document provides a comprehensive, actionable framework for determining the thermodynamic equilibrium solubility of **(2-(Aminomethyl)phenyl)methanol**. As Senior Application Scientists, we recognize that empowering researchers with robust, validated methodologies is paramount. Herein, we detail the foundational principles, step-by-step experimental protocols, and analytical quantification techniques necessary to generate reliable and reproducible solubility data. The guide is structured to explain the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," and is grounded in authoritative standards, including OECD guidelines.

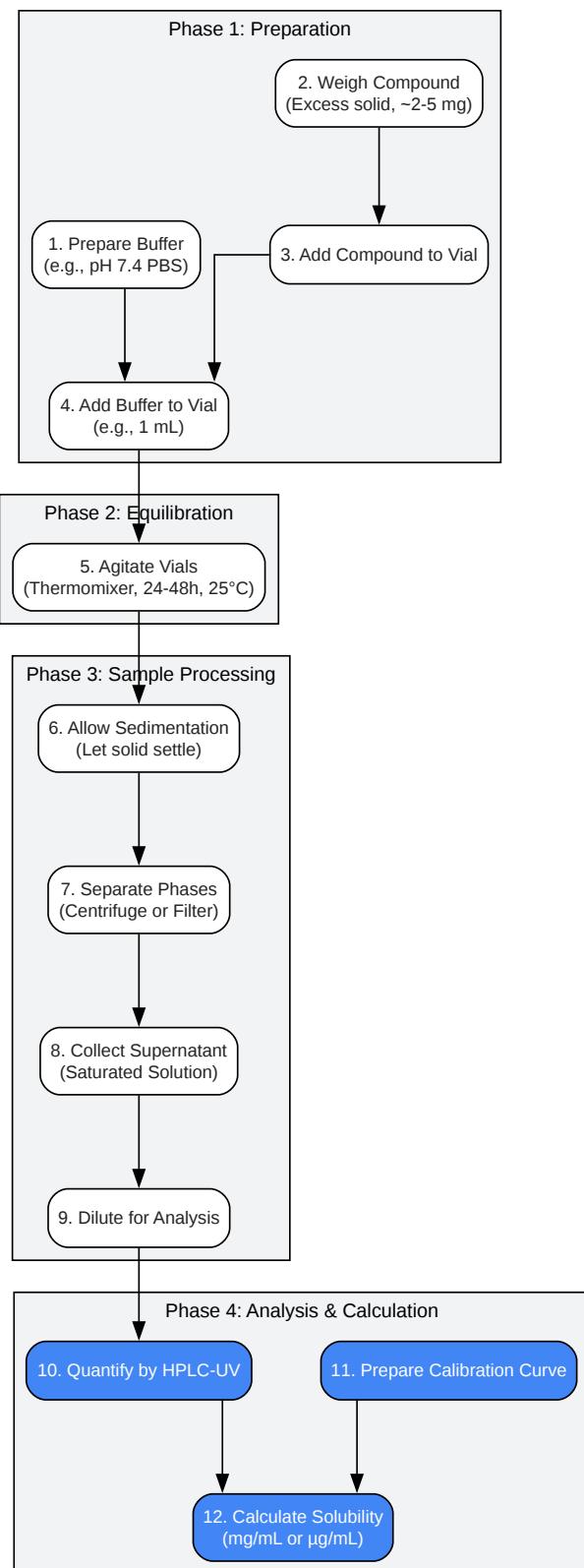
Physicochemical Profile and Its Implications for Solubility

Before embarking on experimental determination, a thorough understanding of the molecule's inherent properties is essential. These characteristics govern its behavior in solution and inform the design of the solubility protocol.

(2-(Aminomethyl)phenyl)methanol is a small organic molecule featuring a benzene ring substituted with a primary amine (aminomethyl group) and a primary alcohol (methanol group). This bifunctional nature is key to its solubility profile.

Property	Value / Predicted Value	Source	Implication for Solubility
Molecular Formula	C ₈ H ₁₁ NO	[2]	-
Molecular Weight	137.18 g/mol	[2]	Low molecular weight generally favors higher solubility.
Appearance	Off-white to yellow solid	[3]	The physical state necessitates a dissolution-based solubility assay.
Predicted pKa	14.28 (alcohol), ~9-10 (amine)	[4]	The presence of a basic amine and a very weakly acidic alcohol means the compound's ionization state, and thus its solubility, will be highly dependent on pH.[5] The amine will be protonated (cationic) at acidic pH, enhancing aqueous solubility.
Predicted XLogP3	-0.1	[2]	A low LogP value suggests the compound is hydrophilic and is likely to have appreciable aqueous solubility.

The key takeaway from this profile is the ionizable nature of the aminomethyl group. The Henderson-Hasselbalch equation predicts that at pH values significantly below the amine's pKa, the compound will exist predominantly in its protonated, cationic form, which is expected


to be significantly more water-soluble than the neutral form.^[5] Therefore, any solubility determination must be performed at a defined and controlled pH.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, with excess solid present.^[6] It represents the true, intrinsic solubility of the material under given conditions. The most widely accepted method for this determination is the Shake-Flask Method, which is compliant with OECD Guideline 105.^{[6][7]}

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the comprehensive workflow for determining the thermodynamic solubility of **(2-(Aminomethyl)phenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure equilibrium is reached and measurements are accurate.

Materials:

- **(2-(Aminomethyl)phenyl)methanol** (solid, >95% purity)[\[8\]](#)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- 1.5 mL glass vials or microcentrifuge tubes
- Thermomixer or orbital shaker
- Centrifuge or syringe filters (0.22 µm PVDF)
- Calibrated analytical balance
- HPLC system with UV detector

Protocol Steps:

- Preparation of Media: Prepare 1 L of 0.01 M PBS at pH 7.4. Filter through a 0.45 µm membrane.[\[9\]](#) This buffer is chosen to mimic physiological pH.
- Compound Dispensing: Accurately weigh approximately 2-5 mg of solid **(2-(Aminomethyl)phenyl)methanol** into at least three separate glass vials. The key is to add sufficient excess solid to ensure saturation.[\[6\]](#)
- Incubation: Add a precise volume (e.g., 1.0 mL) of the pH 7.4 PBS to each vial. Seal the vials securely.

- **Equilibration:** Place the vials in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 700-1000 rpm) for 24 to 48 hours.[6] This extended incubation is critical to allow the system to reach thermodynamic equilibrium between the dissolved and solid states.[10]
- **Phase Separation:** After incubation, allow the vials to stand for 30 minutes to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:
 - **Centrifugation:** Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[11]
 - **Filtration:** Use a syringe to withdraw the solution and pass it through a chemical-resistant 0.22 µm filter. Discard the first few drops to avoid adsorptive losses.
- **Sample Collection & Dilution:** Carefully collect an aliquot of the clear supernatant. This is your saturated solution. Perform a precise serial dilution (e.g., 1:10, 1:100) with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method as described in Section 4.0.
- **Data Calculation:** Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the final solubility in mg/mL or µg/mL. Report the mean and standard deviation of the replicate measurements.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and standard technique for quantifying small aromatic compounds.[12][13]

HPLC Method Parameters

The following is a starting point for method development, typical for aromatic amines.[12][14]

Parameter	Condition	Rationale
Column	C18 Reverse-Phase, 2.1 x 50 mm, 1.8 μ m	Standard for retaining and separating non-polar to moderately polar compounds.
Mobile Phase A	Water with 0.1% Formic Acid	Acid modifier improves peak shape for amines and provides protons for mass spectrometry if used.[15]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic solvent for reverse-phase chromatography.[15]
Gradient	5% B to 95% B over 5 minutes	A gradient elution ensures the compound elutes with a good peak shape and separates it from potential impurities.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	40 °C	Elevated temperature reduces viscosity and can improve peak symmetry.[11]
Injection Vol.	5 μ L	A small volume minimizes peak distortion.
UV Detection	254 nm or scan for λ -max	Benzene rings typically absorb strongly around 254 nm. A full UV scan of a concentrated standard is recommended to find the wavelength of maximum absorbance for optimal sensitivity.

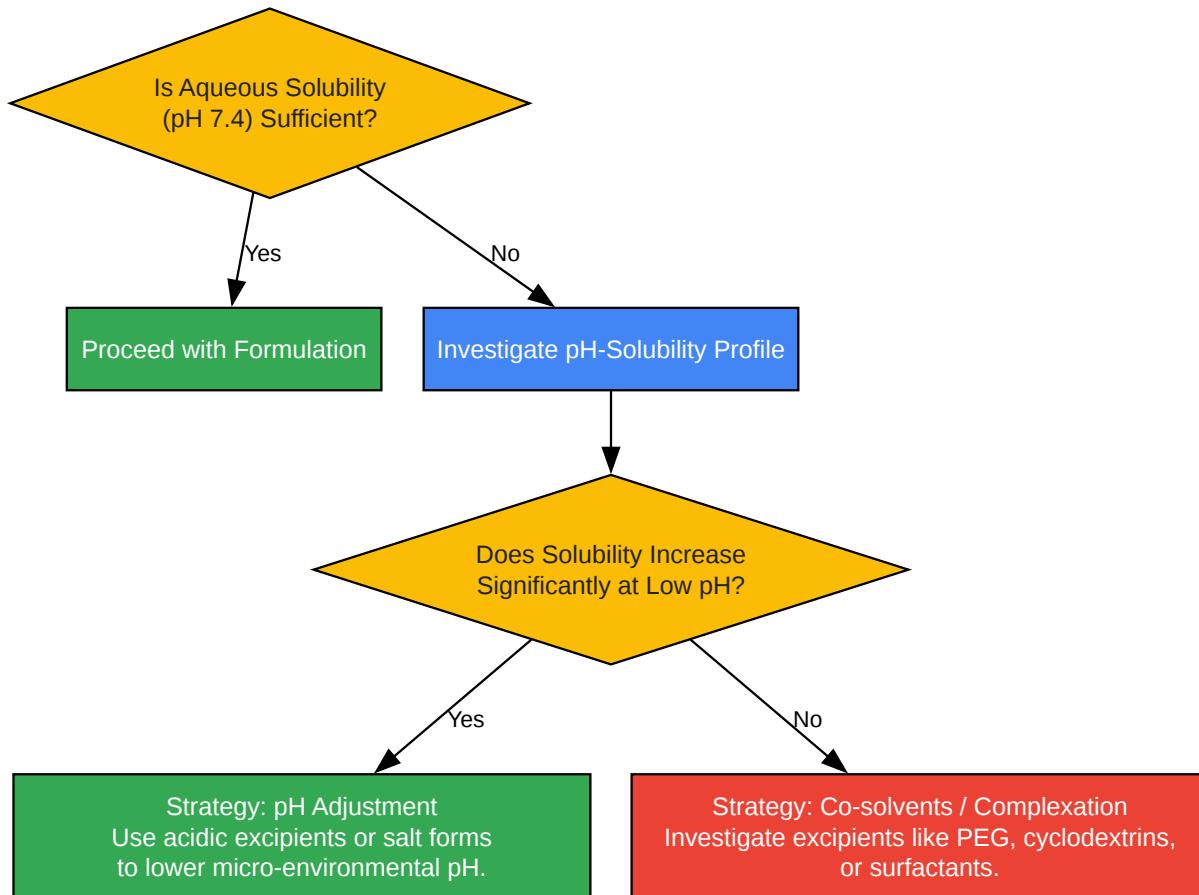
Calibration Curve

- Prepare a 1 mg/mL stock solution of **(2-(Aminomethyl)phenyl)methanol** in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
- Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
- Inject each standard in triplicate onto the HPLC system.
- Plot the average peak area against the known concentration.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.995 is required for a reliable calibration.

Investigating Factors Influencing Solubility: The Role of pH

As established, pH is the most critical factor influencing the solubility of this compound.[\[1\]](#)[\[5\]](#) A pH-solubility profile provides invaluable data for formulation development.

Protocol for pH-Dependent Solubility


The shake-flask protocol (Section 3.2) should be repeated using a series of buffers with different pH values. Recommended buffers include:

- pH 2.0: 0.01 M HCl or Glycine buffer
- pH 4.5: Acetate buffer
- pH 6.8: Phosphate buffer
- pH 7.4: Phosphate buffer
- pH 9.0: Borate or Tris buffer

Plotting the resulting solubility (on a log scale) against pH will generate a profile that reveals the dramatic increase in solubility as the pH drops below the amine's pKa.

Decision Logic for Solubility Enhancement

The data generated informs strategies to address potential solubility issues in drug development.

[Click to download full resolution via product page](#)

Caption: Decision Tree for Solubility Enhancement Strategies.

Conclusion

While direct, published solubility data for **(2-(Aminomethyl)phenyl)methanol** is scarce, this guide provides the complete scientific and methodological framework required for its rigorous determination. By following the detailed shake-flask protocol and employing a validated HPLC-UV analytical method, researchers can generate high-quality, reliable thermodynamic solubility data. Understanding and experimentally defining the pH-solubility profile is particularly critical

for this molecule due to its ionizable aminomethyl group. The protocols and logic presented here constitute a robust, self-validating system that empowers scientists to produce the foundational data necessary for advancing research and development objectives.

References

- In-vitro Thermodynamic Solubility. (2025). protocols.io. [\[Link\]](#)
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [\[Link\]](#)
- The influence of pH on solubility in w
- ADME Solubility Assay. BioDuro. [\[Link\]](#)
- **(2-(Aminomethyl)phenyl)methanol.**
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012).
- Al-Gohary, O. & Ly, M. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2014).
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999).
- Thermodynamic Solubility Assay. Evotec. [\[Link\]](#)
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007).
- **(2-(Aminomethyl)phenyl)methanol.** Chemsoc. [\[Link\]](#)
- Automated assays for thermodynamic (equilibrium) solubility determination. (2018).
- (2-(Methylamino)phenyl)methanol.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [\[Link\]](#)
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. [\[Link\]](#)
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [\[Link\]](#)
- TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo. [\[Link\]](#)
- Solubility testing in accordance with the OECD 105. FILAB. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. filab.fr [filab.fr]
- 8. (2-(Aminomethyl)phenyl)methanol | CymitQuimica [cymitquimica.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. lcms.cz [lcms.cz]
- 12. pubs.acs.org [pubs.acs.org]
- 13. evotec.com [evotec.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- To cite this document: BenchChem. [A Methodological Guide to Determining the Aqueous Solubility of (2-(Aminomethyl)phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150923#2-aminomethyl-phenyl-methanol-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com